Structural Differentiation via X-ray Crystallography: Co-crystallized Complex in the PDB
This specific compound has been experimentally observed bound to the FERM domain of human EPB41L3 in a co-crystal structure (PDB ID: 5RZ8), providing direct, atomic-level proof of its binding mode as a fragment [1]. This is a unique property; most closely related unelaborated piperazine-isoxazole building blocks lack publicly available target-bound co-crystal structures, making this compound's validated binding pose invaluable for structure-based drug design.
| Evidence Dimension | Availability of co-crystal structure with a human protein target |
|---|---|
| Target Compound Data | Co-crystallized with EPB41L3 FERM domain (PDB: 5RZ8); unique 3-letter code WHG assigned. |
| Comparator Or Baseline | 1-(Pyridin-3-ylmethyl)piperazine, 1-(1,3-thiazol-2-ylmethyl)piperazine, and most other simple piperazine-heterocycle building blocks lack a publicly available PDB co-structure. |
| Quantified Difference | Qualitative binary distinction: 'Structural binding evidence exists' vs. 'No public evidence' for comparator building blocks. |
| Conditions | PanDDA analysis group deposition; crystal structure of EPB41L3 FERM domain in complex with fragment Z1263714198. |
Why This Matters
A validated binding pose in the PDB is a powerful advantage for computational chemists performing docking or pharmacophore modeling, as it provides a real experimental anchor that is absent for close structural analogs, thereby justifying its selection as a starting fragment for optimization.
- [1] PDBj. (2020). ChemComp-WHG: 1-[(1,2-oxazol-3-yl)methyl]piperazine. Crystal Structure of the FERM domain of human EPB41L3 in complex with Z1263714198 (PDB: 5RZ8). View Source
